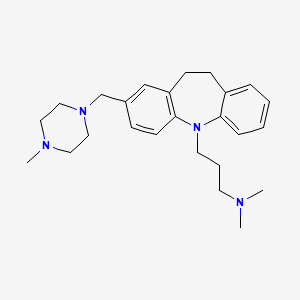
3,6-Bis(phenylethynyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(phenylethynyl)-9H-carbazole is an organic compound known for its unique photophysical properties. It is a derivative of carbazole, a tricyclic aromatic compound, and features two phenylethynyl groups attached at the 3 and 6 positions of the carbazole core.
準備方法
The synthesis of 3,6-Bis(phenylethynyl)-9H-carbazole typically involves the Sonogashira coupling reaction. This method employs palladium catalysts to couple terminal alkynes with aryl halides. The reaction conditions often include a base such as triethylamine or potassium carbonate, and a co-catalyst like copper(I) iodide. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反応の分析
3,6-Bis(phenylethynyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the phenylethynyl groups to phenylethyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in the formation of phenylethyl derivatives .
科学的研究の応用
3,6-Bis(phenylethynyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with enhanced photophysical properties.
Biology: This compound serves as a fluorescent probe for imaging biological systems, owing to its strong fluorescence and high photostability.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the field of optoelectronics, it is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties
作用機序
The mechanism by which 3,6-Bis(phenylethynyl)-9H-carbazole exerts its effects is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, making it useful in fluorescence applications. The molecular targets and pathways involved in its action include interactions with DNA and proteins, where it can serve as a fluorescent marker .
類似化合物との比較
3,6-Bis(phenylethynyl)-9H-carbazole can be compared with other similar compounds, such as:
3-(Phenylethynyl)-9H-carbazole: This compound has only one phenylethynyl group and exhibits different photophysical properties.
3,6-Bis(4-nitrophenylethynyl)-9H-carbazole: The presence of nitro groups alters the electronic properties, making it more suitable for specific applications like two-photon polymerization.
1,4-Bis(phenylethynyl)benzene: Although structurally similar, this compound lacks the carbazole core, resulting in different electronic and photophysical characteristics
The uniqueness of this compound lies in its combination of the carbazole core with phenylethynyl groups, providing a balance of stability, fluorescence, and electron-transport properties that are advantageous for various applications.
特性
CAS番号 |
62913-24-0 |
|---|---|
分子式 |
C28H17N |
分子量 |
367.4 g/mol |
IUPAC名 |
3,6-bis(2-phenylethynyl)-9H-carbazole |
InChI |
InChI=1S/C28H17N/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28(26)29-27)14-12-22-9-5-2-6-10-22/h1-10,15-20,29H |
InChIキー |
WIKPDOWXNNICRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C#CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
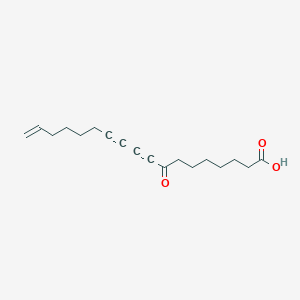
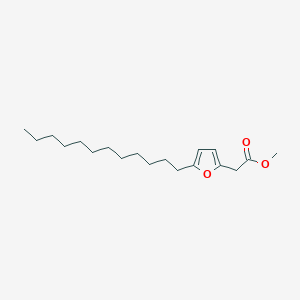
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
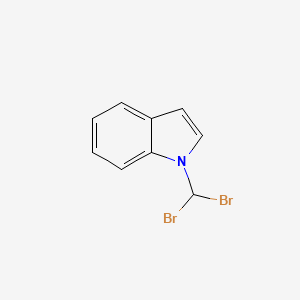
![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)

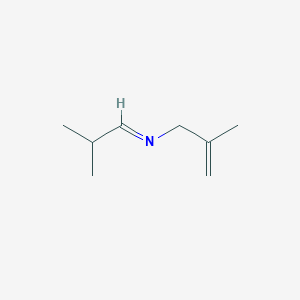
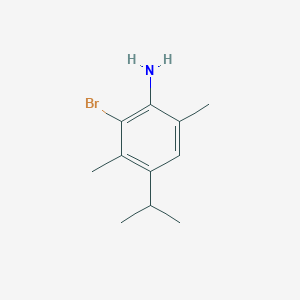
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
